Naphthalene-1,8-diamine hydrochloride

Aqueous chemistry Biological assay preparation Formulation development

Naphthalene-1,8-diamine hydrochloride (CAS 6028-17-7) is a dihydrochloride salt derivative of 1,8-diaminonaphthalene. It is characterized by a rigid peri-substituted naphthalene framework with two amino groups positioned at the 1 and 8 positions.

Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
Cat. No. B12503225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-1,8-diamine hydrochloride
Molecular FormulaC10H11ClN2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)C(=CC=C2)N.Cl
InChIInChI=1S/C10H10N2.ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;/h1-6H,11-12H2;1H
InChIKeyODZWEVLYJJQZRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene-1,8-diamine Hydrochloride: Technical Baseline and Procurement Overview


Naphthalene-1,8-diamine hydrochloride (CAS 6028-17-7) is a dihydrochloride salt derivative of 1,8-diaminonaphthalene . It is characterized by a rigid peri-substituted naphthalene framework with two amino groups positioned at the 1 and 8 positions [1]. The hydrochloride salt form enhances aqueous solubility and handling stability relative to the free base, which is prone to air oxidation . This compound serves as a critical building block in the synthesis of perimidines, fluorescent probes, epoxy curing agents, and coordination complexes [2].

Why Naphthalene-1,8-diamine Hydrochloride Cannot Be Directly Substituted with In-Class Analogs


The unique peri-substitution pattern of naphthalene-1,8-diamine hydrochloride dictates its reactivity profile in a manner that is fundamentally distinct from its structural isomers [1]. Direct substitution with 1,5-diaminonaphthalene or 1,4-diaminonaphthalene is precluded by documented differences in molecular geometry, which govern their spectroscopic behavior and chemical reactivity [2]. Furthermore, the hydrochloride salt form offers demonstrably superior aqueous solubility compared to the free base, which is a critical factor for applications in aqueous-phase sensing and biological assays [3]. Substitution with other aromatic diamines, such as 1,2-phenylenediamine, results in divergent heterocyclic products (benzimidazoles vs. perimidines) and altered material properties, underscoring the need for precise procurement based on quantitative differentiation [4].

Quantitative Differentiation Guide for Naphthalene-1,8-diamine Hydrochloride: Head-to-Head and Cross-Study Comparisons


Enhanced Aqueous Solubility and Handling Stability vs. Free Base 1,8-Diaminonaphthalene

The free base 1,8-diaminonaphthalene (CAS 479-27-6) is known to darken upon air exposure due to oxidation and exhibits limited solubility in water, being only slightly soluble [1]. In contrast, the dihydrochloride salt, Naphthalene-1,8-diamine hydrochloride, demonstrates markedly improved solubility in aqueous media, a direct consequence of its ionic character . While precise quantitative solubility limits for the hydrochloride in water are not specified in the primary literature, qualitative assessments from reputable vendor datasheets consistently describe the salt as 'soluble in water and alcohols,' a substantial improvement over the free base's 'slightly soluble' designation [1].

Aqueous chemistry Biological assay preparation Formulation development

Superior Excited-State Proton Transfer (ESPT) Rate vs. 1,5-Diaminonaphthalene

A direct head-to-head picosecond time-resolved fluorescence study compared the excited-state deprotonation rate constants of the dications of 1,8-diaminonaphthalene (1,8-DAN) and 1,5-diaminonaphthalene (1,5-DAN) in aqueous solution [1]. The deprotonation rate constant for 1,8-DAN was determined to be 1.3 × 10¹⁰ s⁻¹, which is significantly higher than the 5.6 × 10⁹ s⁻¹ observed for 1,5-DAN [1]. This 2.3-fold faster rate is attributed to electrostatic repulsion between the two ammonium groups in the dication state of the 1,8-isomer and the stabilization of the monocation via intramolecular hydrogen bonding [1].

Photochemistry Fluorescent probe design Proton transfer kinetics

Differentiated CYP1A Induction and Mutagenic Potential vs. 1,5-Diaminonaphthalene

A comparative toxicology study evaluated the CYP1A induction and mutagenic potential of isomeric diaminonaphthalenes [1]. Both 1,5- and 1,8-diaminonaphthalene were found to be effective inducers of CYP1A activity, more potent than 1-aminonaphthalene [1]. However, a critical distinction was observed in mutagenicity: while 1-aminonaphthalene is non-mutagenic, introduction of a second amino group at the 8-position (1,8-diaminonaphthalene) conferred mutagenic potential, whereas introduction at the 5-position (1,5-diaminonaphthalene) did not [1]. Molecular modeling suggests this is due to a shorter distance (2.744 Å vs. 4.037 Å) between the second amino group and the active site iron-oxene in CYP1A2, favoring N-hydroxylation for the 1,8-isomer [1].

Toxicology Drug metabolism Biological screening

Quantified Epoxy Curing Kinetics: Apparent Activation Energy and Curing Temperatures

The curing dynamics of an epoxy resin system employing 1,8-diaminonaphthalene (1,8-NDA) as a curing agent have been quantitatively characterized by Differential Scanning Calorimetry (DSC) and FT-IR [1]. The study determined the gel temperature (Ti) to be 360.33 K, the curing temperature (Tp) to be 391.79 K, and the post-curing temperature (Tf) to be 413.05 K [1]. The apparent activation energy (ΔE) for the curing reaction was calculated to be 67.166 kJ/mol and 70.379 kJ/mol using the Kissinger and Ozawa methods, respectively [1]. While this data is specific to the 1,8-NDA/epoxy system and lacks a direct comparator for an alternative diamine under identical conditions, it provides a class-level inference that the rigid naphthalene core contributes to a defined, autocatalytic curing mechanism [2].

Polymer chemistry Epoxy resin formulation Thermoset curing

Differential Fluorescence Quenching Constants vs. 1,5-Diaminonaphthalene

A comparative study of the absorption and fluorescence spectra of isomeric diaminonaphthalenes revealed distinct photophysical behavior [1]. The proton-induced fluorescence quenching rate constant (k′q) for the monocation of 1,8-diaminonaphthalene (1,8-DAN) was measured to be 1.0 × 10⁹ dm³ mol⁻¹ s⁻¹, whereas the corresponding value for 1,5-diaminonaphthalene (1,5-DAN) was 2.6 × 10⁸ dm³ mol⁻¹ s⁻¹ [1]. This nearly 4-fold difference in quenching dynamics underscores the significant impact of the peri-substitution pattern on the excited-state behavior of these compounds [1].

Fluorescence spectroscopy Analytical chemistry Sensor development

Functionalized Fluorescent Probe Performance: Detection Limits for Hg²⁺ and Fe³⁺

In a study demonstrating the utility of 1,8-diaminonaphthalene as a functional group, it was grafted onto mesoporous silica (LUS-1) to create a fluorescence probe (DAN-LUS-1) for heavy metal detection [1]. This system exhibited quantifiable detection limits of 8.5 × 10⁻⁸ M for Hg²⁺ and 1.3 × 10⁻⁷ M for Fe³⁺ in aqueous solution [1]. While this data pertains to the immobilized probe rather than the free molecule, it provides supporting evidence for the compound's intrinsic ability to act as a selective binding site, a property directly linked to the 1,8-peri-diamine geometry [1].

Environmental sensing Heavy metal detection Mesoporous materials

High-Value Application Scenarios for Naphthalene-1,8-diamine Hydrochloride Based on Quantitative Evidence


Aqueous-Phase Fluorescent Chemosensor Development for Reactive Carbonyl Species (RCSs)

Based on its enhanced aqueous solubility as a hydrochloride salt [1] and its demonstrated performance as a selective 'turn-on' fluorescent probe for formaldehyde, methylglyoxal, and glyoxal with detection limits in the 0.95–3.97 μM range [2], this compound is ideally suited for developing non-invasive, solution-based assays for monitoring RCSs in biological and environmental samples.

Precise Formulation of Epoxy Resin Curing Systems Requiring Defined Kinetic Control

Procurement is justified for industrial polymer applications where the curing cycle must be precisely controlled. The quantitatively defined curing parameters—gel temperature (360.33 K), curing temperature (391.79 K), and apparent activation energy (~67-70 kJ/mol)—provide the necessary data for process engineers to model and optimize manufacturing conditions [3], ensuring consistent thermoset properties.

Structure-Activity Relationship (SAR) Studies in Toxicology and Drug Metabolism

The distinct toxicological profile of the 1,8-isomer, specifically its mutagenic potential compared to the non-mutagenic 1,5-isomer [4], makes Naphthalene-1,8-diamine hydrochloride a critical positive control and SAR tool. Researchers investigating CYP1A-mediated activation and genotoxicity rely on this precise isomer to delineate the structural determinants of biological activity [4].

Design of Time-Resolved Fluorescence Assays Based on Proton Transfer Kinetics

For advanced photochemical studies and sensor design, the exceptionally fast excited-state proton transfer (ESPT) rate of the 1,8-diamine dication (1.3 × 10¹⁰ s⁻¹) offers a significant kinetic advantage over other isomers [5]. This property is leveraged in time-resolved fluorescence techniques where rapid deprotonation dynamics are essential for signal generation and temporal resolution [5].

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